(1-Allylpyrrolidin-3-yl)methanamine
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Overview
Description
“(1-Allylpyrrolidin-3-yl)methanamine” is a chemical compound with the molecular formula C8H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring with an allyl group and a methanamine group attached . The InChI code for the compound is 1S/C8H16N2/c1-2-4-10-5-3-8(6-9)7-10/h2,8H,1,3-7,9H2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 140.23 g/mol . The compound is available in solid form .
Scientific Research Applications
Catalytic Applications in Organic Chemistry
- Synthesis of Pincer Palladacycles : Derivatives of methanamine, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and used to create unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and showed good catalytic activity and selectivity in applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Pharmacological Research
- Novel Antidepressant Drug Candidates : Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high 5-HT1A receptor affinity, selectivity, and robust antidepressant-like activity, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).
Anticonvulsant Studies
- Synthesis of Novel Schiff Bases for Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. Several compounds showed promising activity, indicating the potential of these methanamine derivatives in developing new treatments for seizures (Pandey & Srivastava, 2011).
Anticancer Research
- Synthesis of Palladium and Platinum Complexes for Anticancer Activity : New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine, were synthesized and characterized. These complexes exhibited significant anticancer activity against various human cancerous and noncancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes for Photocytotoxicity in Red Light : Iron(III) complexes with (pyridin-2-yl)methanamine derivatives were synthesized and showed unprecedented photocytotoxicity in red light. They were ingested in the nucleus of cells, indicating potential applications in cellular imaging and cancer therapy (Basu et al., 2014).
Properties
IUPAC Name |
(1-prop-2-enylpyrrolidin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-10-5-3-8(6-9)7-10/h2,8H,1,3-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSLLTYAXASINB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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